molecular formula C11H15BrN2O B7977859 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine

5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine

Cat. No.: B7977859
M. Wt: 271.15 g/mol
InChI Key: XKQAVYHBXOQTQW-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine is a chemical compound characterized by its bromine and methyl groups attached to a pyridine ring, and a piperidin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine typically involves multiple steps, starting with the bromination of 4-methylpyridine to introduce the bromine atom at the 5-position. Subsequent steps include the formation of the piperidin-4-yloxy group through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.

Industry: In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine exerts its effects involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to certain receptors, while the piperidin-4-yloxy group contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

  • 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine

Uniqueness: 5-Bromo-4-methyl-2-(piperidin-4-yloxy)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

5-bromo-4-methyl-2-piperidin-4-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8-6-11(14-7-10(8)12)15-9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQAVYHBXOQTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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